Cas no 832735-61-2 (5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one)

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative with a bromine substituent at the 5-position, offering unique reactivity for further functionalization. The difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural features allow for selective cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds. The compound’s stability under various reaction conditions and its compatibility with modern synthetic methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, make it a versatile building block. Its potential applications include the development of bioactive molecules, particularly in medicinal chemistry for drug discovery and optimization.
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one structure
832735-61-2 structure
Product Name:5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
CAS No:832735-61-2
MF:C6H4BrF2NO
MW:224.002867698669
MDL:MFCD12911848
CID:673877
PubChem ID:23115994
Update Time:2025-06-11

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
    • 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-
    • 5-bromo-1-(difluoromethyl)pyridin-2-one
    • 5-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one
    • DTXSID00630745
    • AM804384
    • Z1269130637
    • FP-0056
    • DS-15349
    • SCHEMBL589562
    • EN300-221772
    • A1-06357
    • CS-0038589
    • FT-0759407
    • A864286
    • MFCD12911848
    • 832735-61-2
    • AKOS015152362
    • 5-bromo-1-difluoromethyl-1h-pyridin-2-one
    • 5-Bromo-1-(difluoromethyl)-2(1H)-pyridinone (ACI)
    • 5-Bromo-1-(difluoromethyl)pyridine-2(1H)-one
    • MDL: MFCD12911848
    • Inchi: 1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H
    • InChI Key: KMAQQDDPRGOPRF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(N(C(F)F)C=1)=O

Computed Properties

  • Exact Mass: 222.94400
  • Monoisotopic Mass: 222.94443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.821
  • Melting Point: 74-76℃
  • Boiling Point: 253°C at 760 mmHg
  • Flash Point: 107℃
  • PSA: 22.00000
  • LogP: 2.00590

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Security Information

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5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Triglyme ;  10 min, -15 °C
1.2 2.5 min, -15 °C; 1 h, -15 °C; -15 °C → rt
Reference
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br
Zhu, Ziyue; et al, Organic Letters, 2021, 23(16), 6494-6498

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → reflux; 1.5 h, reflux
2.1 Solvents: Acetonitrile ;  rt → reflux; 15 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux → rt
3.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
3.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile ;  20 h, rt → reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Production Method 4

Reaction Conditions
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  rt → reflux; 5 h, reflux
1.2 Reagents: Potassium bisulfate Solvents: Water ;  rt; rt → reflux; 1.5 h, reflux
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ,  Water ;  3 h, rt → reflux
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
1.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → reflux; 15 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux → rt
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
2.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Reference
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines
Zhou, Sen; et al, Journal of Organic Chemistry, 2021, 86(9), 6879-6887

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → reflux; 1.5 h, reflux
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

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Purity:99%
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Additional information on 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Research Brief on 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one (CAS: 832735-61-2) in Chemical Biology and Pharmaceutical Applications

The compound 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one (CAS: 832735-61-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique difluoromethyl and bromo substituents, exhibits versatile reactivity and potential bioactivity, making it a valuable scaffold for drug discovery and development. Recent studies have explored its applications in medicinal chemistry, particularly as a building block for kinase inhibitors and other targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the bromo substituent at the 5-position allows for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold. Meanwhile, the difluoromethyl group at the 1-position was found to enhance metabolic stability and modulate the compound's physicochemical properties, addressing common challenges in drug development.

In the field of agrochemical research, 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has shown promise as a precursor for novel fungicides. A recent patent application (WO2023051234) describes its use in synthesizing compounds with potent activity against phytopathogenic fungi, particularly in the control of rice blast disease. The difluoromethyl group appears to play a crucial role in the bioactivity, possibly by influencing the compound's interaction with fungal enzymes.

From a synthetic chemistry perspective, advances in the preparation of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one have been reported. A 2024 paper in Organic Process Research & Development presents an improved, scalable synthesis route starting from commercially available 5-bromo-2-hydroxypyridine. The new method features a one-pot difluoromethylation-oxidation sequence with excellent yield (82%) and purity (>99%), addressing previous challenges in the selective introduction of the difluoromethyl group.

Structural studies using X-ray crystallography and computational modeling have provided insights into the molecular properties of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one. The compound adopts a nearly planar conformation with the difluoromethyl group in a pseudo-axial position, creating a unique electronic environment that influences its reactivity. These structural features are being exploited in the design of novel enzyme inhibitors, particularly for targets where subtle electronic modulation is critical for activity.

Recent safety and toxicology assessments of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one indicate favorable preliminary profiles for pharmaceutical applications. In vitro studies show moderate metabolic stability in human liver microsomes (t1/2 = 45 min) and no significant inhibition of major CYP450 enzymes at concentrations below 10 μM. These properties, combined with its synthetic versatility, position this compound as a promising intermediate in drug discovery programs.

Looking forward, research directions for 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one include exploration of its potential in PROTAC (proteolysis targeting chimera) development, where its dual functionality could enable efficient linker attachment and target binding. Additionally, its application in radiopharmaceutical chemistry is being investigated, with the bromine atom offering potential for isotopic exchange with radioactive isotopes for diagnostic imaging applications.

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